molecular formula C13H30O3Sn B14667458 Butyltris[(propan-2-yl)oxy]stannane CAS No. 40542-28-7

Butyltris[(propan-2-yl)oxy]stannane

Cat. No.: B14667458
CAS No.: 40542-28-7
M. Wt: 353.09 g/mol
InChI Key: VEGRTTZOXYUSTI-UHFFFAOYSA-N
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Description

Butyltris[(propan-2-yl)oxy]stannane is an organotin compound with a butyl group bonded to a central tin atom, which is further coordinated by three isopropoxy [(propan-2-yl)oxy] groups. This structure confers unique reactivity and stability, making it relevant in catalytic and material science applications.

Properties

CAS No.

40542-28-7

Molecular Formula

C13H30O3Sn

Molecular Weight

353.09 g/mol

IUPAC Name

butyl-tri(propan-2-yloxy)stannane

InChI

InChI=1S/C4H9.3C3H7O.Sn/c1-3-4-2;3*1-3(2)4;/h1,3-4H2,2H3;3*3H,1-2H3;/q;3*-1;+3

InChI Key

VEGRTTZOXYUSTI-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](OC(C)C)(OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyltris[(propan-2-yl)oxy]stannane can be synthesized through the reaction of butyltrichlorotin with sodium isopropoxide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as isopropanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Butyltris[(propan-2-yl)oxy]stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyltris[(propan-2-yl)oxy]stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyltris[(propan-2-yl)oxy]stannane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating reactions such as catalysis and bond formation. The pathways involved include coordination chemistry and organometallic mechanisms .

Comparison with Similar Compounds

Structural and Functional Differences

Butyltrichlorostannane (CAS 1118-46-3)
  • Structure : Central tin atom bonded to a butyl group and three chlorine atoms.
  • Synthesis : Typically prepared via alkylation of tin tetrachloride (SnCl₄) with butylating agents.
  • Reactivity : High electrophilicity due to electron-withdrawing chloride groups, enabling facile substitution reactions.
  • Applications: Used as a precursor in organometallic synthesis and cross-coupling reactions.
  • Stability : Hydrolytically sensitive; reacts vigorously with water or alcohols .
Butyltin Tris(2-ethylhexanoate) (CAS referenced in FASCAT4102)
  • Structure: Tin atom bonded to a butyl group and three 2-ethylhexanoate (carboxylate ester) groups.
  • Synthesis : Likely formed via esterification of tin hydroxides or transesterification reactions.
  • Reactivity : Moderate electrophilicity; carboxylate groups stabilize the tin center, reducing reactivity.
  • Applications : Industrial catalyst (e.g., FASCAT4102) for polyurethane foams and esterification processes.
  • Stability : High thermal and hydrolytic stability due to bulky, hydrophobic ester groups .
Butyltris[(propan-2-yl)oxy]stannane
  • Structure : Tin atom with a butyl group and three isopropoxy ligands.
  • Predicted Synthesis : Likely synthesized via alkoxylation of tin chloride or transmetalation reactions.
  • Reactivity : Intermediate between chloride and carboxylate analogs. Isopropoxy groups offer steric hindrance, slowing hydrolysis but allowing controlled nucleophilic substitution.
  • Applications: Potential use as a catalyst in esterification or polymerization, leveraging tunable reactivity.

Comparative Data Table

Property Butyltrichlorostannane Butyltin Tris(2-ethylhexanoate) This compound (Predicted)
Substituents 3 Chloride groups 3 2-ethylhexanoate groups 3 Isopropoxy groups
Electrophilicity High Low Moderate
Hydrolytic Stability Low (reacts with water) High Moderate (slower hydrolysis than chloride)
Thermal Stability Moderate High (stable up to 200°C) Moderate to High
Toxicity High (corrosive, toxic) Lower (industrial use approved) Likely moderate
Applications Synthesis precursor Polymer catalyst Potential catalyst/stabilizer

Key Research Findings

Reactivity Trends: Chloride substituents (butyltrichlorostannane) enhance electrophilicity but reduce stability, limiting industrial use . Carboxylate groups (butyltin tris(2-ethylhexanoate)) improve compatibility with organic matrices, enabling catalytic applications in polymers . Isopropoxy groups in the target compound may balance reactivity and stability, making it suitable for controlled reactions.

Industrial Relevance :

  • Butyltin carboxylates dominate in polymer catalysis due to their robustness, while chloride analogs are niche precursors .
  • The target compound’s isopropoxy ligands could offer advantages in specialty coatings or adhesives requiring moderate curing rates.

Environmental and Safety Considerations :

  • Chloride-based stannanes require stringent handling due to toxicity, whereas carboxylates are safer for large-scale use .
  • This compound’s toxicity profile is likely intermediate but requires empirical validation.

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